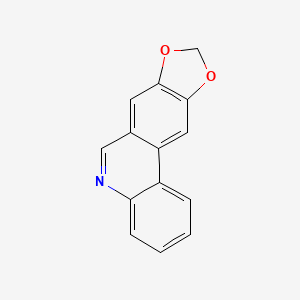
Trisphaeridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisphaeridine can be synthesized through various methods, including radical cyclization and photochemical catalysis . One notable method involves the use of 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions with Rose Bengal as a catalyst and air as a terminal oxidant . This method is efficient and operates at room temperature, providing moderate to good yields .
Industrial Production Methods
While specific industrial production methods for trispheridine are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production. The use of sustainable and low-cost catalysts like Rose Bengal makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trisphaeridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the trispheridine molecule.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving trispheridine include oxidizing agents, reducing agents, and halogenating agents . Conditions such as temperature, solvent choice, and reaction time are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Trisphaeridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trispheridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of trispheridine being used .
Comparison with Similar Compounds
Trisphaeridine is unique among its class of compounds due to its specific structure and biological activities. Similar compounds include:
Tazettine: Another alkaloid with similar biological activities.
Phenanthridine: A related compound with a similar heteroaromatic ring structure.
Lycobetaine: Known for its bioactive properties.
This compound stands out due to its higher potency and broader range of applications compared to these similar compounds .
Properties
CAS No. |
224-11-3 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-j]phenanthridine |
InChI |
InChI=1S/C14H9NO2/c1-2-4-12-10(3-1)11-6-14-13(16-8-17-14)5-9(11)7-15-12/h1-7H,8H2 |
InChI Key |
RFILRSDHWIIIMN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C4=CC=CC=C4N=CC3=C2 |
Canonical SMILES |
C1OC2=C(O1)C=C3C4=CC=CC=C4N=CC3=C2 |
Key on ui other cas no. |
224-11-3 |
Synonyms |
trisphaeridine trispheridine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















